molecular formula C19H25ClN2O3 B029576 Dilevalol hydrochloride CAS No. 75659-08-4

Dilevalol hydrochloride

Cat. No. B029576
CAS RN: 75659-08-4
M. Wt: 364.9 g/mol
InChI Key: WQVZLXWQESQGIF-WJKBNZMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dilevalol hydrochloride is a beta-blocker drug that is used to treat hypertension and angina. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic benefits.

Scientific Research Applications

Renal Function and Blood Pressure Regulation

Dilevalol hydrochloride, an R,R-isomer of labetalol, has been studied for its effects on blood pressure and renal function. Research indicates that dilevalol monotherapy can significantly lower both systolic and diastolic blood pressure without changing the renal blood flow (RBF) and glomerular filtration rate (GFR) in patients with mild-to-moderate essential hypertension. This suggests that dilevalol preserves renal function while exerting a hypotensive action, which may be linked to its ancillary pharmacological properties rather than suppression of plasma renin activity (Baba et al., 2004).

Chemical Process Development

The development of a novel commercial process for preparing dilevalol has been documented. This process includes acid-induced racemization of the benzylic carbinol of dilevalol and the use of an acidic resin for epimerization. The process culminates in a cost-efficient, industrial-scale, semi-continuous batch method for producing dilevalol (Cerami et al., 2000).

Comparison with Other Hypertension Medications

Comparative studies of dilevalol and other hypertension medications, such as carteolol, reveal differences in their renal effects. Dilevalol has been shown to decrease total renal vascular resistance more significantly than carteolol, with less reduction in GFR, suggesting that its renal effects might be due to the difference in the potency of vasodilatory properties of these drugs (Baba et al., 2004).

Hemodynamic Effects

The hemodynamic effects of dilevalol, especially in comparison to propranolol, have been studied in healthy volunteers. Dilevalol exhibited β2-adrenoceptor agonist activity at rest, inducing vasodilation and counteracting β-adrenoceptor blockade-induced negative chronotropic and inotropic effects. However, during exercise, only the β-adrenoceptor antagonist activity of dilevalol was apparent (Bellisant et al., 2004).

properties

CAS RN

75659-08-4

Product Name

Dilevalol hydrochloride

Molecular Formula

C19H25ClN2O3

Molecular Weight

364.9 g/mol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1

InChI Key

WQVZLXWQESQGIF-WJKBNZMCSA-N

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl

SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Other CAS RN

75659-08-4

synonyms

AH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.00 mg R,R-enantiomer hydrochloride of labetalol;
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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